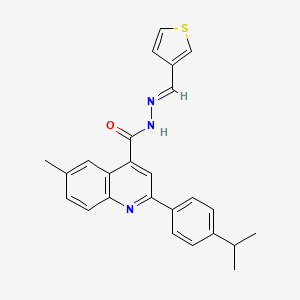
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, also known as TQ6, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ6 belongs to the class of quinolinecarbohydrazide derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.
作用機序
The mechanism of action of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Additionally, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by regulating the expression of multiple genes involved in cell cycle progression and apoptosis. Additionally, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
実験室実験の利点と制限
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it a viable candidate for further research. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide also exhibits potent antitumor and antimicrobial activity, making it a promising candidate for the development of new therapeutics. However, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
将来の方向性
There are several future directions for the research of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. One direction is to further elucidate its mechanism of action and molecular targets. This will provide valuable insights into its potential therapeutic applications and help to develop more effective treatment strategies. Another direction is to evaluate its efficacy and safety in preclinical and clinical trials. This will provide valuable information on its pharmacokinetics, toxicity, and potential side effects, and help to determine its suitability for human use. Additionally, future research could focus on developing new derivatives of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide with improved potency and selectivity, and exploring its potential applications in other areas, such as antifungal and anti-inflammatory therapy.
合成法
The synthesis of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with 3-thiophenecarboxaldehyde to yield 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. The synthesis of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been optimized to improve its yield and purity, making it a viable candidate for further research.
科学的研究の応用
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to exhibit antimicrobial activity against a variety of pathogens, including bacteria and fungi. Additionally, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-16(2)19-5-7-20(8-6-19)24-13-22(21-12-17(3)4-9-23(21)27-24)25(29)28-26-14-18-10-11-30-15-18/h4-16H,1-3H3,(H,28,29)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPMDMQZYIZQQU-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN=CC3=CSC=C3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N/N=C/C3=CSC=C3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-[4-(propan-2-yl)phenyl]-N'-[(E)-thiophen-3-ylmethylidene]quinoline-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)

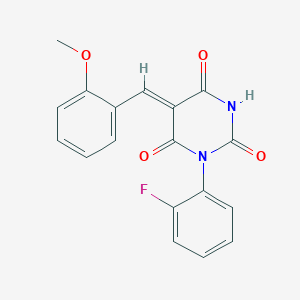
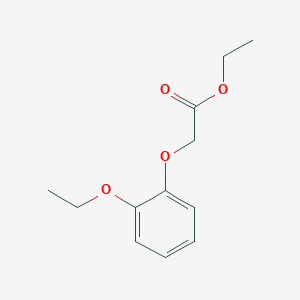
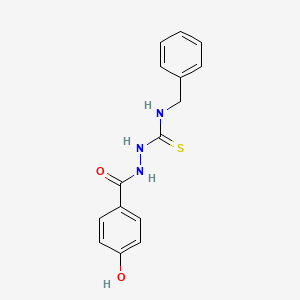
![N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)
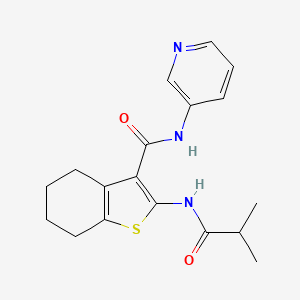
![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)
![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)
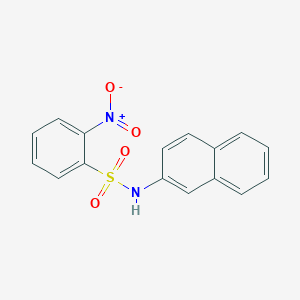
![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)

![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)